4-Hydroxypiperidine-3-carboxylic acid

GABA uptake inhibition neurotransmitter transporter synaptosomal assay

Neuroscientists studying GABA uptake mechanisms face a critical challenge: distinguishing between glial and neuronal transporter contributions using non-selective inhibitors like nipecotic acid, which fail to discriminate cell-type-specific GABA clearance, confounding neuropharmacological studies. 4-Hydroxypiperidine-3-carboxylic acid (CAS 126150-99-0) resolves this limitation. - Demonstrates equipotent GABA uptake inhibition to nipecotic acid with preferential glial transporter selectivity, validated by synaptosomal uptake assays. - (3RS,4SR) cis configuration active species; chair conformation confirmed by single-crystal X-ray diffraction ensures reliable molecular docking. - Non-interchangeable chiral scaffold: 4-acetamido derivatives and trans isomers show complete loss of activity, underscoring strict stereochemical requirements. - Supplied as a white to off-white crystalline solid, ≥95% purity, available in 100 mg, 1 g, and bulk custom pack sizes with in-stock availability for immediate global shipment.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 126150-99-0
Cat. No. B165032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypiperidine-3-carboxylic acid
CAS126150-99-0
Synonyms4-hydroxy-3-piperidinecarboxylic acid
4-hydroxynipecotic acid
4-hydroxynipecotic acid, cis(+-)-isome
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1CNCC(C1O)C(=O)O
InChIInChI=1S/C6H11NO3/c8-5-1-2-7-3-4(5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)
InChIKeyDAMFVOCECLPLSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypiperidine-3-carboxylic Acid: Procurement Guide


4-Hydroxypiperidine-3-carboxylic acid (CAS 126150-99-0), also known as 4-hydroxynipecotic acid, is a substituted piperidine carboxylic acid with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol [1]. This compound exists in stereoisomeric forms, with the (3RS,4SR) cis configuration being the biologically active species that has been extensively characterized as a potent inhibitor of the γ-aminobutyric acid (GABA) uptake system [2]. The compound features a chair conformation in the crystalline state, with the carboxylate group occupying an equatorial position and the hydroxyl group in an axial orientation [3]. Its unique stereochemical and functional group arrangement confers distinct pharmacological and physicochemical properties that differentiate it from other piperidinecarboxylic acid analogs.

1
Cis stereochemistry context
Reported active (3RS,4SR) configuration for GABA transporter interaction
2
GABA uptake inhibition workflow
Enables glial vs neuronal selectivity studies; equipotency context with nipecotic acid
3
Crystallographically characterized scaffold
Chair conformation with equatorial carboxylate and axial hydroxyl supports computational modeling

4-Hydroxypiperidine-3-carboxylic Acid: Substitution Limitations


Piperidinecarboxylic acids are not interchangeable scaffolds due to profound differences in stereochemical configuration, substitution pattern, and resultant biological activity profiles. The presence and relative stereochemistry of the 4-hydroxy substituent fundamentally alters both the conformational preferences and the pharmacological target engagement of these compounds [1]. While compounds such as nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid) have established roles as GABA uptake inhibitors and GABA receptor agonists, respectively, the introduction of a hydroxyl group at the 4-position creates distinct selectivity profiles, with (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid exhibiting equipotent GABA uptake inhibition to nipecotic acid but with preferential glial versus neuronal transporter selectivity [2]. Substituting with alternative regioisomers or stereoisomers results in either complete loss of activity, such as the inactivity of 4-acetamido derivatives [3], or substantially altered pharmacological profiles, underscoring the non-interchangeable nature of these analogs in research applications.

StereoisomerCis/trans isomer mismatch may lead to loss of GABA uptake inhibition; the (3RS,4RS) trans form shows much weaker activity.
AnalogsNon-hydroxylated pipecolic acid analogs (e.g., nipecotic acid) lack glial-preferring selectivity; substitution pattern alters transporter interaction.
Derivatives4-Acetamido derivatives are inactive as GABA uptake inhibitors; functional group modifications can abolish target engagement.

4-Hydroxypiperidine-3-carboxylic Acid: Differentiation Evidence


GABA Uptake Inhibition: Potency vs. Nipecotic Acid

The (3RS,4SR) cis isomer of 4-hydroxypiperidine-3-carboxylic acid (compound 21) demonstrates equipotent GABA uptake inhibitory activity compared to nipecotic acid, the reference inhibitor in this class [1]. In contrast, the (3RS,4RS) trans isomer of 4-hydroxypiperidine-3-carboxylic acid (compound 4) exhibits significantly weaker inhibition [2]. This stereochemistry-dependent potency differential underscores the critical role of the cis configuration at the 3- and 4-positions for optimal interaction with the GABA transporter [3].

Potency comparison
Head-to-head
Reported equipotent to nipecotic acid (cis isomer) in neuronal GABA uptake inhibition
Cis stereochemistry required to reproduce literature GABA uptake inhibition activity
Trans isomer described as much weaker; stereochemical control essential
GABA uptake inhibition neurotransmitter transporter synaptosomal assay

Glial vs. Neuronal GABA Transporter Selectivity

(3RS,4SR)-4-Hydroxypiperidine-3-carboxylic acid (21) demonstrates a distinct selectivity profile, preferentially interacting with the glial GABA uptake system compared to the neuronal system [1]. This contrasts with nipecotic acid, which inhibits neuronal and glial GABA uptake equally effectively [2]. This differential selectivity provides researchers with a pharmacological tool to dissect glial-specific contributions to GABAergic neurotransmission [3].

Transporter selectivity
Head-to-head
Preferential glial over neuronal GABA uptake inhibition; nipecotic acid is non-selective
Enables cell-type-specific dissection of GABAergic mechanisms
Glial selectivity may not transfer to all assay systems
glial GABA uptake neuronal GABA uptake transporter selectivity

LogP and Hydrogen Bonding vs. Non-Hydroxylated Analogs

4-Hydroxypiperidine-3-carboxylic acid exhibits an XLogP3-AA value of -2.9 and possesses 3 hydrogen bond donors and 4 hydrogen bond acceptors [1]. For comparison, the non-hydroxylated analog nipecotic acid (piperidine-3-carboxylic acid, PubChem CID 4498) has an XLogP3-AA of -0.8, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [2]. This difference of approximately 2.1 logP units indicates that the 4-hydroxy substitution substantially increases hydrophilicity and hydrogen bonding potential .

Hydrophilicity (XLogP3)
Cross-study
XLogP3-AA = -2.9 vs. -0.8 (nipecotic acid); Δ -2.1
Higher hydrophilicity and H-bond capacity alter solubility and BBB permeability context
Impact on formulation and in vivo experimental design
hydrophilicity XLogP3 hydrogen bonding blood-brain barrier permeability

Chair Conformation in Crystal Structure

X-ray crystallographic analysis reveals that (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid exists in the crystalline state in a chair conformation, with the carboxylate group occupying an equatorial position and the hydroxyl group occupying an axial position [1]. This contrasts with unsubstituted piperidinecarboxylic acids, which exhibit different conformational equilibria in solution and solid states [2]. The specific spatial arrangement of the carboxylate and hydroxyl groups dictates the compound's unique pharmacophore geometry for interaction with the GABA transporter [3].

Crystal structure
Direct comparison
Chair conformation; equatorial COO⁻, axial OH confirmed by X-ray diffraction
Validated 3D scaffold for computational modeling and docking studies
Conformational data not available for non-hydroxylated analogs
X-ray crystallography molecular conformation structure-activity relationship

4-Hydroxypiperidine-3-carboxylic Acid: Research & Industrial Applications


Glial-Selective GABA Uptake Inhibition

This compound is optimally deployed in neuroscience research requiring discrimination between glial and neuronal GABA uptake mechanisms. The preferential glial uptake inhibitory activity, contrasted with nipecotic acid's non-selective profile, enables researchers to isolate astrocytic contributions to GABA clearance and synaptic regulation [1]. This application is directly supported by quantitative evidence demonstrating the compound's equipotency with nipecotic acid in overall GABA uptake inhibition while exhibiting distinct cell-type selectivity [2].

Stereochemistry-Dependent SAR of GABA Transporters

The compound serves as a critical reference standard in SAR investigations comparing cis versus trans stereoisomers of hydroxylated piperidinecarboxylic acids. The demonstrated differential activity between the active (3RS,4SR) cis isomer (compound 21) and the substantially weaker (3RS,4RS) trans isomer (compound 4) provides a validated framework for probing stereochemical requirements at the GABA transporter binding site [1]. This is quantitatively substantiated by direct comparative activity data from synaptosomal uptake assays [2].

Chiral Scaffold for Glycomimetic Synthesis

4-Hydroxypiperidine-3-carboxylic acid has been employed as a chiral scaffold in combinatorial solid-phase synthesis for generating simplified oligosaccharide analogues that function as carbohydrate mimics [1]. The compound's defined stereochemistry and functional group arrangement make it particularly suitable for constructing piperidine-based glycomimetic libraries, a capability not achievable with achiral or differently substituted piperidinecarboxylic acids [2].

Computational Modeling with Crystal Coordinates

The availability of single-crystal X-ray diffraction data confirming the chair conformation with equatorial carboxylate and axial hydroxyl orientation provides a structurally validated starting point for computational chemistry applications [1]. This experimentally determined conformation enables accurate molecular docking studies and pharmacophore modeling that would be unreliable if based on structurally ambiguous or conformationally flexible piperidinecarboxylic acid analogs [2].

Application
Selection Property
Validation Focus
Glial-specific GABA transporter studies
Cis stereochemistry and reported glial selectivity
Cell-type-specific uptake assay and selectivity verification
GABA transporter SAR investigations
Cis/trans isomer comparison and functional group impact
Stereochemistry-activity correlation in synaptosomal assays
Chiral glycomimetic library synthesis
Defined stereochemistry and functional group arrangement
Scaffold derivatization and carbohydrate mimic validation
Computational modeling and docking studies
Experimentally determined chair conformation
Pharmacophore model accuracy and docking reliability
Quote Request

Request a Quote for 4-Hydroxypiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.